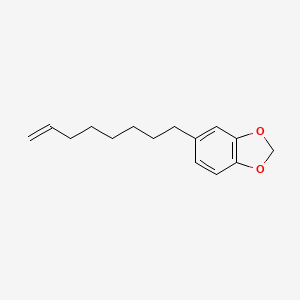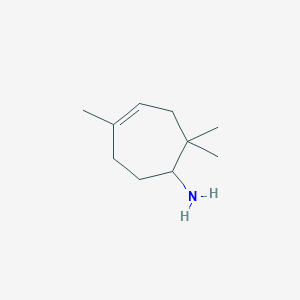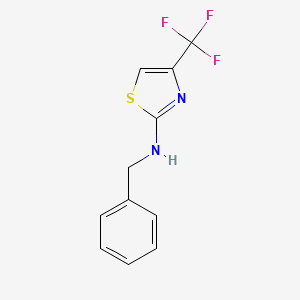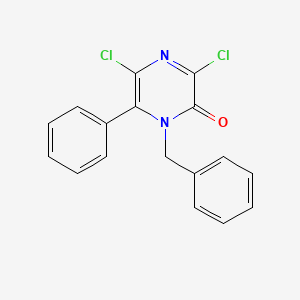![molecular formula C18H32N2O4Sn B14264897 1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione CAS No. 139254-94-7](/img/structure/B14264897.png)
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine-2,4(1H,3H)-dione with tributylstannyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is usually catalyzed by a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Oxo-1,2,3,4-tetrahydropyrimidines: Known for their therapeutic activities, including antimicrobial and anticancer properties.
4-Hydroxy-2-quinolones: Valued for their pharmaceutical and biological activities.
Uniqueness
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of potential applications. Its tributylstannyl group provides a handle for further functionalization, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
139254-94-7 |
|---|---|
分子式 |
C18H32N2O4Sn |
分子量 |
459.2 g/mol |
IUPAC名 |
tributylstannyl 2-(2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C6H6N2O4.3C4H9.Sn/c9-4-1-2-8(3-5(10)11)6(12)7-4;3*1-3-4-2;/h1-2H,3H2,(H,10,11)(H,7,9,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChIキー |
FZKGHQXZKZQLDU-UHFFFAOYSA-M |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CN1C=CC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


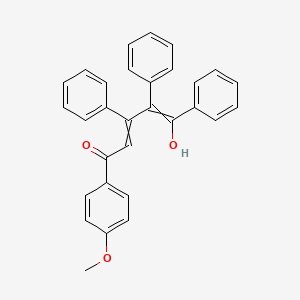
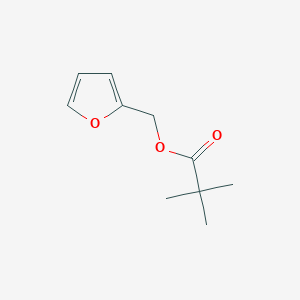
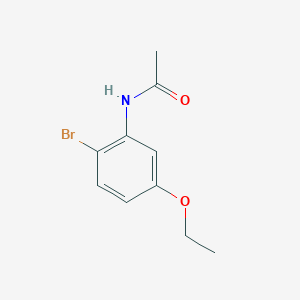
![6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one](/img/structure/B14264834.png)
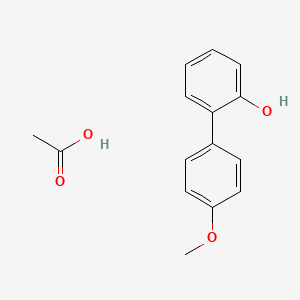
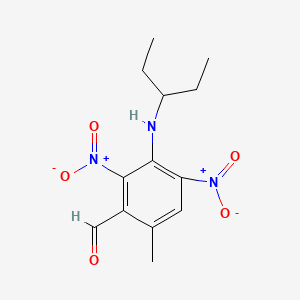
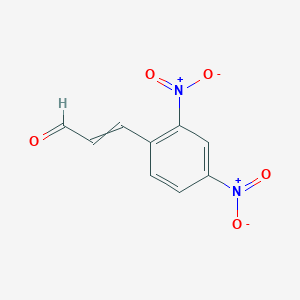
![2,2'-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14264853.png)
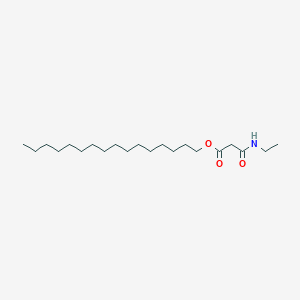
![Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]-](/img/structure/B14264866.png)
